1-(2,5-Difluorophenyl)piperidin-4-one
Description
1-(2,5-Difluorophenyl)piperidin-4-one is a fluorinated piperidine derivative characterized by a piperidin-4-one core substituted with a 2,5-difluorophenyl group at the 1-position. Piperidin-4-one derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. The fluorine substituents on the aromatic ring modulate electronic properties, enhancing metabolic stability and influencing binding affinity through steric and electronic effects .
Properties
Molecular Formula |
C11H11F2NO |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-1-2-10(13)11(7-8)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |
InChI Key |
KNMBOKKTRWIASX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)piperidin-4-one typically involves the reaction of 2,5-difluoroaniline with a suitable piperidinone precursor. One common method includes the following steps:
Nitration: 2,5-difluoroaniline is nitrated to form 2,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 2,5-difluoroaniline.
Cyclization: The amine is then reacted with a piperidinone precursor under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2,5-Difluorophenyl)piperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects: Fluorine vs. Methoxy/Nitro Groups
- 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine (): Structural Difference: Contains electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups at the 2,5- and 4-positions, respectively. Implications:
- Methoxy groups improve solubility but reduce metabolic stability due to susceptibility to demethylation. Fluorine, being a bioisostere, offers better stability and lipophilicity .
Heterocyclic Core Variations
- 1-(4-Fluorophenyl)pyrrole-2,5-dione ():
- Structural Difference : Replaces the piperidin-4-one core with a pyrrole-2,5-dione ring.
- Implications :
- Piperidin-4-one derivatives generally exhibit greater conformational flexibility, which may enhance binding to diverse targets compared to rigid dione systems .
Substitution Patterns on the Piperidine Ring
- 3,5-Diarylidene-4-piperidones (D4P) ():
- Example : (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one.
- Structural Difference : Features two fluorobenzylidene groups conjugated to the piperidin-4-one core.
- Implications :
- Extended conjugation in D4P derivatives enhances UV absorption and fluorescence, useful in imaging applications.
- The bis-fluorinated structure may improve CNS penetration compared to mono-substituted analogs like 1-(2,5-difluorophenyl)piperidin-4-one .
Positional Isomerism of Fluorine Substituents
- 1-(2,4-Difluorophenyl)piperidine ():
- Structural Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring instead of 2,5-positions.
- Implications :
- 2,4-Difluorination creates a para-fluorine pair, altering dipole moments and steric interactions. This may affect binding to receptors like serotonin or dopamine transporters.
Electron-Donating vs. Electron-Withdrawing Groups
- 1-(2,5-Dimethoxyphenyl)piperidin-4-one ():
- Structural Difference : Methoxy groups replace fluorine atoms.
- Implications :
- Methoxy groups increase electron density on the aromatic ring, enhancing susceptibility to oxidative metabolism.
Data Table: Structural and Functional Comparison
| Compound | Core Structure | Substituents | Key Properties | Potential Applications |
|---|---|---|---|---|
| This compound | Piperidin-4-one | 2,5-difluorophenyl | High metabolic stability, moderate lipophilicity | CNS therapeutics, antimicrobials |
| 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | Piperidine | 2,5-OCH₃, 4-NO₂ | High reactivity, lower stability | Synthetic intermediate |
| 1-(4-Fluorophenyl)pyrrole-2,5-dione | Pyrrole-2,5-dione | 4-fluorophenyl | Rigid structure, hydrogen-bonding capacity | Enzyme inhibitors |
| (3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one | Piperidin-4-one | Bis(2-fluorobenzylidene) | Conjugated system, fluorescence | Imaging agents, anticancer |
| 1-(2,4-Difluorophenyl)piperidine | Piperidine | 2,4-difluorophenyl | Altered dipole moment, enhanced steric fit | Receptor-targeted therapies |
Research Findings and Implications
- Metabolic Stability : Fluorinated analogs like this compound exhibit superior metabolic stability over methoxy-substituted derivatives due to fluorine’s resistance to enzymatic oxidation .
- Target Selectivity : Positional isomerism of fluorine significantly impacts receptor binding. For example, 2,5-difluorophenyl derivatives may show higher specificity for dopamine D3 receptors compared to 2,4-isomers .
- Synthetic Utility : Piperidin-4-one cores are more amenable to structural diversification (e.g., oxime ethers, spiro derivatives) than pyrrole-diones, enabling broader pharmacological exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
